1-Boc-4-isopropylpiperazine
Overview
Description
1-Boc-4-isopropylpiperazine is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent. While the provided papers do not directly discuss 1-Boc-4-isopropylpiperazine, they offer insights into the properties and reactions of related piperazine compounds, which can be extrapolated to understand the chemical behavior of 1-Boc-4-isopropylpiperazine.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of protecting groups like Boc to prevent unwanted reactions at the amine functionalities during subsequent chemical transformations. Paper describes the N-Boc protection of amines using a dicationic ionic catalyst, which could be a relevant method for synthesizing 1-Boc-4-isopropylpiperazine. The process is noted for its chemoselectivity and high yields, suggesting that a similar approach could be employed for the synthesis of 1-Boc-4-isopropylpiperazine.
Molecular Structure Analysis
Piperazine rings can adopt different conformations, as seen in papers and , where the piperazine rings are described in chair and flattened-chair conformations, respectively. The substitution pattern on the piperazine ring, such as the presence of a Boc group and an isopropyl substituent, would influence the preferred conformation of 1-Boc-4-isopropylpiperazine. The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, FTIR, Raman, and NMR spectroscopy, as well as DFT calculations, which could also be applied to determine the structure of 1-Boc-4-isopropylpiperazine.
Chemical Reactions Analysis
Piperazine derivatives are versatile intermediates in organic synthesis. Paper discusses the use of N-BOC diamines in the Ugi multi-component reaction (MCR) to generate ketopiperazines, indicating that the Boc-protected piperazine can participate in complex reactions to form diverse heterocyclic compounds. Similarly, paper explores the synthesis of bicyclic diketopiperazines, which are peptide beta-turn mimetics, using an N-Boc-diaminopropionic acid resin ester in a Ugi reaction. These studies suggest that 1-Boc-4-isopropylpiperazine could be a valuable building block in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The presence of the Boc group in 1-Boc-4-isopropylpiperazine would increase its steric bulk and could affect properties such as solubility and boiling point. The papers provided do not directly discuss the physical properties of Boc-protected piperazines, but techniques such as TGA, DTA, and SEM mentioned in paper could be used to characterize these properties. Additionally, the reactivity of the Boc group under acidic or basic conditions would be an important consideration in the chemical properties analysis of 1-Boc-4-isopropylpiperazine.
Scientific Research Applications
Development of Fluorescent Probes for Biodistribution Studies
In the context of developing new treatments for Chagas disease, amide-containing thiazoles, specifically a compound identified for its anti-Chagas potential, were investigated. A BODIPY-fluorophore-based probe was synthesized to study the in vivo biodistribution of this compound. This approach underscores the significance of 1-Boc-4-isopropylpiperazine derivatives in creating tools for pre-clinical research, enabling the tracking of drug distribution within the body (Gonzalo Rodríguez et al., 2017).
Exploring Diketopiperazine Chemistry
The field of diketopiperazine (DKP) chemistry has seen significant advancements with the help of 1-Boc-4-isopropylpiperazine derivatives. Research into selective O-acylation of unprotected N-benzylserine methyl ester and subsequent formation of cyclo[Asp-Ser] diketopiperazines highlights the compound's utility in synthesizing complex DKP structures. These findings contribute to our understanding of peptide bond formation and offer pathways to novel synthetic strategies in peptide chemistry (M. Marchini et al., 2010).
Innovations in Solid-Supported Synthesis
The solid-supported synthesis of putative peptide β-turn mimetics via Ugi reaction for diketopiperazine formation showcases the application of 1-Boc-4-isopropylpiperazine derivatives in the creation of potential peptide mimetics. This process emphasizes the efficiency and purity of the resulting products, reinforcing the compound's role in advancing peptide synthesis techniques (A. Gołębiowski et al., 2002).
Antibacterial Applications
Research into diketopiperazines isolated from a marine fungus has shown the utility of t-butoxycarbonyl group (BOC) derivatization in purifying complex mixtures for antibacterial studies. This work demonstrates the potential of 1-Boc-4-isopropylpiperazine derivatives in medicinal chemistry, particularly in the discovery and development of new antibacterial agents (B. M. El-Gendy et al., 2015).
Safety And Hazards
1-Boc-4-isopropylpiperazine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of contact, immediate measures such as washing off with soap and plenty of water, removing contaminated clothing, and rinsing eyes cautiously with water for several minutes are advised .
properties
IUPAC Name |
tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMBNBXUPNOYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441774 | |
Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-isopropylpiperazine | |
CAS RN |
741287-46-7 | |
Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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